Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 885275-88-7) is a heterocyclic compound with the molecular formula C₁₁H₉N₃O₂ and a monoisotopic mass of 215.0695 Da . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a cyano group at position 8 and an ethyl ester at position 2. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors, antiviral agents, and other bioactive molecules . The cyano group enhances electrophilicity and stability, making it valuable for further functionalization .
Properties
IUPAC Name |
ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZHQVQWYMSQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722967 | |
| Record name | Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-88-7 | |
| Record name | Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Imidazo[1,2-a]pyridine Core
- Starting from 2-amino-3-chloro-4-iodopyridine or 2-amino-4-chloro-3-iodopyridine , condensation with appropriate α-halogenoketones (bearing ethyl carboxylate substituents) under controlled conditions leads to the formation of substituted imidazo[1,2-a]pyridines.
- Yields for these cyclization reactions are reported between 71% and 100% , indicating high efficiency of this step.
Cyanation at Position 8
- The critical step to introduce the cyano group at the 8th position involves copper(I) cyanide-mediated cyanation .
- Optimal conditions include:
- Use of CuCN (1.3–1.6 equivalents).
- Solvents such as dimethylformamide (DMF) or acetonitrile .
- Elevated temperatures (150–200 °C) under microwave irradiation to accelerate the reaction.
- Under these conditions, yields of the 8-cyano derivatives range from 46% to 72% , with DMF at 200 °C giving the best yields (~72%).
- The presence of the ethyl carboxylate group at position 2 tends to reduce reactivity slightly, requiring careful optimization of reaction conditions.
Cross-Coupling Reactions for Functionalization
- Suzuki-Miyaura cross-coupling is used to substitute halogen atoms (iodine or chlorine) on the imidazo[1,2-a]pyridine ring with aryl or heteroaryl groups.
- Typical reaction conditions:
- Pd(PPh₃)₄ catalyst (0.05–0.1 equiv.)
- Base such as Na₂CO₃ or K₂CO₃.
- Solvent mixtures like THF/H₂O or dioxane/ethanol.
- Temperature range: 75–150 °C, often under microwave irradiation to enhance reaction rates.
Yields for Suzuki coupling on the chlorine position (position 8) can reach up to 95% with optimized microwave conditions.
Sonogashira cross-coupling has been applied to introduce alkynyl groups but shows lower yields (29–77%) and requires careful control of temperature and catalyst loading due to partial dehalogenation side reactions.
Buchwald-Hartwig amination is employed to introduce amine substituents at the halogenated positions, with yields around 40–66% depending on amine type and reaction conditions.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 2-amino-3-chloro-4-iodopyridine + α-halogenoketone | 71–100 | Forms imidazo[1,2-a]pyridine core |
| Cyanation | CuCN (1.3–1.6 equiv.), DMF or acetonitrile, 150–200 °C, microwave | 46–72 | Microwave irradiation critical for yield |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ (0.05–0.1 equiv.), Na₂CO₃/K₂CO₃, THF/H₂O or dioxane/EtOH, 75–150 °C, microwave | 76–95 | Efficient substitution at position 8 |
| Sonogashira coupling | Pd catalyst, CuI, TEA or t-BuONa, DMF, 90–100 °C, microwave | 29–77 | Partial dehalogenation observed |
| Buchwald-Hartwig amination | Pd catalyst, Xantphos or BINAP, K₂CO₃ or t-BuONa, dioxane or DMF, 80–160 °C, microwave | 40–66 | Amination at halogenated positions |
Research Findings and Analysis
- Microwave-assisted reactions significantly improve reaction rates and yields compared to conventional heating, especially for cyanation and cross-coupling steps.
- The position 8 chlorine is less reactive than iodine but can be selectively functionalized under optimized conditions.
- The presence of the ethyl carboxylate group at position 2 influences the reactivity of the 8-position, generally lowering it, which necessitates higher temperatures or longer reaction times for substitution reactions.
- Cyanation using CuCN is a reliable method for introducing the cyano group, but reaction conditions must be finely tuned to avoid dehalogenation or decomposition.
- Cross-coupling methods allow for the synthesis of diverse derivatives, enabling further functionalization for research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-A]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), bases (e.g., NaOH), and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
Chemistry
- Synthetic Scaffold : Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate serves as a crucial building block for the synthesis of various organic molecules. It can be utilized in the development of more complex heterocycles through substitution and coupling reactions.
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure to enhance its properties or create derivatives with new functionalities.
Biology
- Development of Bioactive Molecules : This compound has been investigated for its potential as a precursor in creating bioactive molecules that may exhibit therapeutic effects. Its structural features enable interactions with biological targets.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in combating bacterial infections.
Medicine
- Antituberculosis Activity : Research indicates that some imidazo[1,2-A]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB). This compound has shown potential in targeting bacterial enzymes associated with TB.
- Pharmaceutical Development : The compound is being explored as a lead structure for developing new pharmaceuticals targeting various diseases due to its unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-A]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Reactivity: The cyano group (Method E) requires microwave irradiation for efficient synthesis, achieving moderate yields (~63%) compared to bromination (83% for 12a) . Halogenation (Br, Cl, I) typically employs milder conditions (e.g., electrophilic substitution with NBS) , whereas cyanation involves harsher reagents (CuCN) and microwave activation .
- Physical Properties: Cyano-substituted derivatives (e.g., compound 10) exhibit higher melting points (229°C) compared to ethynyl-substituted analogs (175°C for compound 8), likely due to stronger dipole interactions . Bromine and iodine substituents increase molecular weight significantly (e.g., 350.54 Da for iodo derivative) .
Research Findings and Trends
- Synthetic Innovations: Microwave-assisted cyanation (Method E) reduces reaction time but achieves lower yields than traditional halogenation .
- Computational Insights: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been studied for electronic excitation properties, suggesting cyano analogs may exhibit unique UV-Vis profiles .
- Biological Relevance: 8-Cyano derivatives show promise in antiviral and anticancer research due to their ability to inhibit viral proteases and kinase enzymes .
Biological Activity
Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological properties. The structure includes:
- Cyano Group : Imparts significant electronic properties that can enhance interactions with biological targets.
- Ethyl Ester : May influence solubility and permeability in biological systems.
The molecular formula for this compound is with a molecular weight of approximately 220.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival, making them prime targets for antimicrobial agents .
- Induction of Apoptosis : In cancer cells, this compound has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it increases the levels of Bax while decreasing Bcl-2 in breast cancer cell lines .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Its effectiveness can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.33 µM |
| Escherichia coli | >100 µM |
These results indicate that the compound is particularly effective against S. aureus, a common cause of infections that are challenging to treat due to antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and other tumor cell lines.
- Effects Observed : Significant inhibition of cell proliferation and induction of apoptosis were noted at concentrations ranging from 3 µM to 30 µM over a period of 48 hours.
The mechanism appears to involve disruption of mitochondrial function and activation of caspases, leading to programmed cell death .
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the effects of this compound on various Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against strains listed in the WHO's "Critical" priority pathogens list, indicating its potential as a therapeutic agent against resistant infections.
- Cancer Cell Apoptosis :
Q & A
Q. What are the recommended synthetic pathways for Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors with cyanating agents. For example, halogenated intermediates (e.g., bromo or chloro derivatives) may undergo nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF . Optimization requires monitoring via TLC/HPLC and adjusting stoichiometry to avoid side reactions (e.g., hydrolysis of the cyano group). Yields >70% are achievable with inert atmospheres and anhydrous conditions .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- 1H/13C NMR to confirm substitution patterns (e.g., cyano group at position 8, ethyl ester at position 2) .
- IR for functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
Q. What are the key physicochemical properties relevant to experimental design?
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | ~215–217°C (decomposition observed) | |
| Solubility | DMSO >50 mg/mL; limited in aqueous buffers | |
| Stability | Light-sensitive; store at –20°C under argon |
Advanced Research Questions
Q. How do structural modifications (e.g., cyano vs. halogen substituents) influence biological activity?
Comparative studies of analogs reveal:
Q. What crystallographic strategies are effective for resolving its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX suite for structure solution and refinement .
- Key parameters :
- Space group: P21/c (common for imidazopyridines)
- R-factor: <0.05 with high-resolution data (<1.0 Å) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- In vitro-in vivo correlation (IVIVC) : Adjust for pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., ester hydrolysis to carboxylic acid) that may enhance efficacy in vivo .
- Case Study: Discrepancies in cytotoxicity assays were traced to pH-dependent stability of the cyano group in cell culture media .
Q. What computational methods are suitable for predicting its ADMET properties?
- Software : SwissADME, pkCSM.
- Predictions :
- Permeability : High logP (~2.5) suggests BBB penetration but may limit aqueous solubility .
- CYP inhibition : Moderate risk (CYP3A4 > CYP2D6) due to planar aromatic structure .
- Validation : Compare with experimental Caco-2 assays and hepatocyte clearance studies .
Data Contradiction Analysis
Q. How should researchers address variability in reported synthetic yields (40–85%)?
- Root Cause Analysis :
- Impurity sources : Residual starting materials (e.g., unreacted pyridine precursors) skew LCMS results. Use scavenger resins (e.g., QuadraPure™) .
- Moisture sensitivity : Cyanide reagents (e.g., CuCN) hydrolyze readily; employ 3Å molecular sieves .
Experimental Design Tables
Q. Table 1. Recommended Reaction Conditions for Cyano Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 20% |
| Solvent | DMF (anhydrous) | Prevents hydrolysis |
| Catalyst | CuI (5 mol%) | Accelerates SNAr |
| Reaction Time | 12–16 hrs | Minimizes byproducts |
Q. Reference :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
